2-Chloro-8-iodoquinazolin-4-amine chemical properties and structure
2-Chloro-8-iodoquinazolin-4-amine chemical properties and structure
An In-Depth Technical Guide to 2-Chloro-8-iodoquinazolin-4-amine: Properties, Structure, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following guide on 2-Chloro-8-iodoquinazolin-4-amine has been compiled from available scientific literature and chemical databases. Direct experimental data for this specific compound is limited. Therefore, some properties and protocols are inferred from closely related analogues. This document is intended for research and informational purposes only and should be used in conjunction with established laboratory safety protocols and practices.
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The functionalization of the quinazoline ring at various positions allows for the fine-tuning of its pharmacological profile. 2-Chloro-8-iodoquinazolin-4-amine is a halogenated derivative of the 4-aminoquinazoline series, which is of significant interest to researchers in drug discovery. The presence of a chlorine atom at the 2-position and an iodine atom at the 8-position offers versatile handles for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to generate diverse libraries of novel compounds[2]. This guide provides a comprehensive overview of the known and extrapolated chemical properties, structural features, and a putative synthetic pathway for 2-Chloro-8-iodoquinazolin-4-amine.
Molecular Structure and Chemical Properties
The structural framework of 2-Chloro-8-iodoquinazolin-4-amine combines the key features of a 4-aminoquinazoline core with halogen substitutions that significantly influence its reactivity and potential for biological interactions.
Molecular Structure
The molecule consists of a fused pyrimidine and benzene ring system, forming the quinazoline core. An amine group is attached at the 4-position, a chlorine atom at the 2-position, and an iodine atom at the 8-position.
Caption: 2D structure of 2-Chloro-8-iodoquinazolin-4-amine.
Physicochemical Properties
| Property | Predicted Value | Source/Basis for Prediction |
| Molecular Formula | C₈H₅ClIN₃ | Based on chemical structure |
| Molecular Weight | 305.51 g/mol | Calculated from atomic weights |
| Appearance | Likely a white to off-white solid | Analogy with similar compounds[5] |
| Melting Point | Expected to be >200 °C | High due to aromaticity and halogen bonding |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | Common for heterocyclic compounds |
| Stability | Stable under normal storage conditions | General observation for similar structures[6] |
Synthesis and Purification
A plausible synthetic route to 2-Chloro-8-iodoquinazolin-4-amine can be devised based on established methods for the synthesis of halogenated quinazolines[7][8]. The proposed pathway starts from a readily available anthranilic acid derivative.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 2-Chloro-8-iodoquinazolin-4-amine.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 8-Iodoquinazoline-2,4-diol
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Combine 2-amino-3-iodobenzoic acid and urea in a 1:2 molar ratio in a round-bottom flask.
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Heat the mixture at 180-190 °C for 4-5 hours.
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Cool the reaction mixture and treat with a hot aqueous solution of sodium hydroxide.
-
Filter the hot solution to remove any insoluble impurities.
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Acidify the filtrate with acetic acid or dilute HCl to precipitate the product.
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Collect the solid by filtration, wash with water, and dry to obtain 8-Iodoquinazoline-2,4-diol.
Causality: The thermal condensation of an anthranilic acid derivative with urea is a standard method for the construction of the quinazoline-2,4-dione core. The basic workup helps to dissolve the product and remove non-acidic impurities, followed by precipitation upon acidification.
Step 2: Synthesis of 2,4-Dichloro-8-iodoquinazoline
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To a flask containing 8-Iodoquinazoline-2,4-diol, add phosphorus oxychloride (POCl₃) in excess (e.g., 10 equivalents).
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
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The precipitate formed is collected by filtration, washed with cold water until neutral, and dried.
Causality: POCl₃ is a powerful chlorinating agent used to convert hydroxyl groups on heterocyclic rings to chlorides. DMF acts as a catalyst to facilitate the reaction. The ice-water quench hydrolyzes the excess POCl₃ and precipitates the chlorinated product.
Step 3: Synthesis of 2-Chloro-8-iodoquinazolin-4-amine
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Dissolve 2,4-Dichloro-8-iodoquinazoline in a suitable solvent such as isopropanol or THF.
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Bubble ammonia gas through the solution or add a solution of ammonia in isopropanol at room temperature.
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Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by TLC.
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Upon completion, remove the solvent under reduced pressure.
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The resulting solid can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality: The chlorine atom at the 4-position of the quinazoline ring is more susceptible to nucleophilic substitution than the one at the 2-position. This regioselectivity allows for the selective amination at C4.
Reactivity and Potential Applications
The chemical structure of 2-Chloro-8-iodoquinazolin-4-amine provides two distinct reactive sites for further functionalization, making it a valuable building block in the synthesis of more complex molecules.
Chemical Reactivity
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Nucleophilic Aromatic Substitution at C2 : The chlorine atom at the 2-position can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) under appropriate conditions, typically requiring higher temperatures or catalysis compared to the C4 position.
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Palladium-Catalyzed Cross-Coupling at C8 : The iodine atom at the 8-position is an excellent leaving group for Suzuki, Sonogashira, Heck, and other palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, alkyl, and alkynyl groups.
Caption: Key reactive sites of 2-Chloro-8-iodoquinazolin-4-amine.
Potential Applications in Drug Discovery
The 4-aminoquinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting tyrosine kinases (e.g., Gefitinib, Erlotinib)[1][7]. The introduction of substituents at the C2 and C8 positions can modulate the compound's selectivity and potency for various biological targets.
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Kinase Inhibitors : By analogy with other substituted quinazolines, derivatives of this compound could be explored as inhibitors of protein kinases such as EGFR, VEGFR, and Src family kinases[9].
-
Anticancer Agents : The quinazoline core is present in numerous compounds with demonstrated antiproliferative activity against various cancer cell lines[10][11].
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Antimicrobial Agents : Quinazoline derivatives have also shown promise as antibacterial and antifungal agents[12][13].
The development of novel derivatives from 2-Chloro-8-iodoquinazolin-4-amine could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Safety and Handling
While specific toxicity data for 2-Chloro-8-iodoquinazolin-4-amine is not available, it should be handled with the standard precautions for laboratory chemicals. Related compounds are known to be harmful if swallowed and can cause skin and eye irritation[4][14][15].
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Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
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Storage : Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[5][6].
Spectroscopic Characterization (Predicted)
The structural elucidation of 2-Chloro-8-iodoquinazolin-4-amine would rely on a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of similar structures.
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¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline ring and the protons of the amine group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.
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¹³C NMR : The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the quinazoline core. The carbons attached to the halogens and nitrogen atoms would have characteristic chemical shifts.
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Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine and one iodine atom.
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Infrared (IR) Spectroscopy : The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amine group, C=N and C=C stretching of the quinazoline ring, and C-Cl and C-I stretching vibrations.
Conclusion
2-Chloro-8-iodoquinazolin-4-amine represents a valuable and versatile scaffold for the development of novel compounds with potential therapeutic applications. Its dual halogenation at positions 2 and 8 provides orthogonal handles for a wide range of chemical transformations. While direct experimental data is sparse, this guide provides a solid foundation for researchers interested in the synthesis and exploration of this and related quinazoline derivatives, based on established chemical principles and data from analogous structures. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential in drug discovery.
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